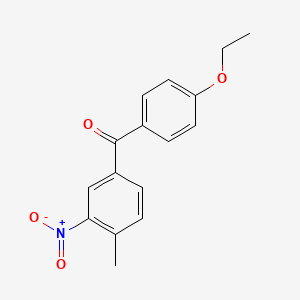
(4-ethoxyphenyl)-(4-methyl-3-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-ethoxyphenyl)-(4-methyl-3-nitrophenyl)methanone is an organic compound that belongs to the class of diarylmethanones It is characterized by the presence of two aromatic rings, one substituted with an ethoxy group and the other with a methyl and nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethoxyphenyl)-(4-methyl-3-nitrophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-ethoxybenzoyl chloride with 4-methyl-3-nitrobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) in an anhydrous solvent like dichloromethane . The reaction mixture is stirred at a low temperature to control the exothermic nature of the reaction and to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
(4-ethoxyphenyl)-(4-methyl-3-nitrophenyl)methanone undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or by using sodium dithionite.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The ethoxy group can be substituted by nucleophiles such as thiols or amines under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous medium.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Substitution: Thiols or amines in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Reduction: (4-ethoxyphenyl)-(4-methyl-3-aminophenyl)methanone.
Oxidation: (4-ethoxyphenyl)-(4-carboxy-3-nitrophenyl)methanone.
Substitution: (4-thiophenyl)-(4-methyl-3-nitrophenyl)methanone or (4-aminophenyl)-(4-methyl-3-nitrophenyl)methanone.
Scientific Research Applications
Chemistry
In chemistry, (4-ethoxyphenyl)-(4-methyl-3-nitrophenyl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural features make it a candidate for investigating interactions with biological macromolecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
In the industrial sector, this compound is used in the synthesis of dyes and pigments due to its chromophoric properties. It is also employed in the development of advanced materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of (4-ethoxyphenyl)-(4-methyl-3-nitrophenyl)methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (4-ethoxyphenyl)-(4-methylphenyl)methanone
- (4-methoxyphenyl)-(4-methyl-3-nitrophenyl)methanone
- (4-ethoxyphenyl)-(4-nitrophenyl)methanone
Uniqueness
Compared to similar compounds, (4-ethoxyphenyl)-(4-methyl-3-nitrophenyl)methanone is unique due to the presence of both an ethoxy group and a nitro group on the aromatic rings. This combination of substituents imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets .
Properties
IUPAC Name |
(4-ethoxyphenyl)-(4-methyl-3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-3-21-14-8-6-12(7-9-14)16(18)13-5-4-11(2)15(10-13)17(19)20/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBVRMXFHQHQMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














